N-(2-cyanopropan-2-yl)pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Scientific Research Applications
Synthesis and Computational Studies
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide derivatives have been synthesized through a three-component reaction, characterized by various techniques, and investigated by computational methods. These compounds exhibit significant non-linear optical (NLO) properties and potential anticancer activity through the inhibition of tubulin polymerization, as evidenced by molecular docking analyses (Jayarajan et al., 2019).
Crystal Engineering and Pharmaceutical Cocrystals
The carboxamide-pyridine N-oxide synthon, supported by N-H...O- hydrogen bonding and C-H...O interactions, has been utilized for crystal engineering and synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its utility in pharmaceutical development (Reddy et al., 2006).
Luminescence Sensitization in Nanoparticles
Compounds related to this compound have been employed as ligands to chelate LnIII ions, sensitizing their emission in the context of lanthanide-capped ZnS nanoparticles. This has implications for the development of advanced luminescent materials (Tigaa et al., 2017).
Pyrimidine N-oxides Synthesis
A general method for synthesizing pyrimidine N-oxides from carboxamide oximes has been developed, showcasing the versatility of this compound derivatives in heterocyclic chemistry (Mlakar et al., 1998).
Amide Rotational Barriers Studies
The study of pyridine carboxamides, including derivatives of this compound, has revealed significant insights into the energetics of amide rotations. These findings have implications for understanding the pharmacological activity and molecular behavior of these compounds (Olsen et al., 2003).
Safety and Hazards
Future Directions
The future directions of research involving “N-(2-cyanopropan-2-yl)pyridine-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Cyanoacetamide-N-derivatives, for example, have drawn the attention of biochemists due to their diverse biological activities .
Mechanism of Action
Target of action
Compounds with similar structures, such as cyanoacetamide derivatives, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of action
The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical pathways
Cyanoacetamide derivatives are known to form a variety of heterocyclic compounds, which could potentially interact with various biochemical pathways .
Result of action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities .
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-10(2,7-11)13-9(14)8-4-3-5-12-6-8/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTPYJYYRHMWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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